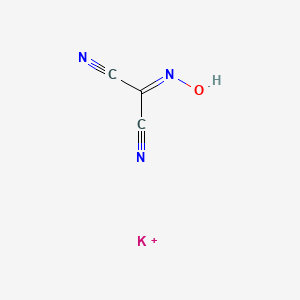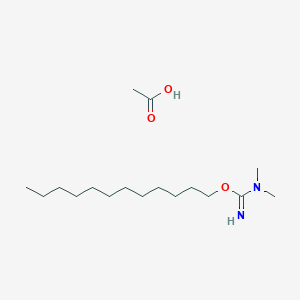
Malononitrile, potassium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Malononitrile, potassium salt, is an organic compound with the chemical formula C₃H₂N₂K. It is a derivative of malononitrile, where the hydrogen atom is replaced by a potassium ion. This compound is known for its versatility in organic synthesis and its role as a building block in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Malononitrile, potassium salt, can be synthesized through the reaction of malononitrile with potassium hydroxide. The reaction typically occurs in an aqueous medium, where malononitrile is dissolved in water and potassium hydroxide is added gradually. The mixture is then stirred at room temperature until the reaction is complete, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound, often involves the use of large-scale reactors and controlled conditions to ensure high yield and purity. The process may include steps such as filtration, crystallization, and drying to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Malononitrile, potassium salt, undergoes various types of chemical reactions, including:
Nucleophilic Addition: It can participate in nucleophilic addition reactions with carbonyl compounds, leading to the formation of substituted malononitrile derivatives.
Condensation Reactions: It is commonly used in Knoevenagel condensation reactions with aldehydes and ketones to form α,β-unsaturated compounds.
Cyclization Reactions: It can undergo cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Addition: Reagents such as aldehydes or ketones, and bases like sodium ethoxide or potassium tert-butoxide.
Condensation Reactions: Aldehydes or ketones, and catalysts such as piperidine or pyridine.
Cyclization Reactions: Various reagents depending on the desired heterocyclic product, often under basic or acidic conditions.
Major Products Formed
Substituted Malononitrile Derivatives: Formed through nucleophilic addition.
α,β-Unsaturated Compounds: Formed through Knoevenagel condensation.
Heterocyclic Compounds: Formed through cyclization reactions.
Aplicaciones Científicas De Investigación
Malononitrile, potassium salt, has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and as a precursor in the synthesis of biologically active molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anticancer and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of malononitrile, potassium salt, involves its ability to act as a nucleophile due to the presence of the cyano groups. It can readily participate in nucleophilic addition and condensation reactions, forming stable intermediates and products. The potassium ion enhances the solubility and reactivity of the compound in various solvents.
Comparación Con Compuestos Similares
Similar Compounds
Malononitrile: The parent compound, which lacks the potassium ion.
Cyanoacetic Acid: Another compound with similar reactivity but different functional groups.
Ethyl Cyanoacetate: A derivative of cyanoacetic acid with an ethyl ester group.
Uniqueness
Malononitrile, potassium salt, is unique due to its enhanced solubility and reactivity compared to its parent compound, malononitrile. The presence of the potassium ion allows for easier handling and use in various chemical reactions, making it a valuable reagent in organic synthesis.
Propiedades
Número CAS |
5458-49-1 |
|---|---|
Fórmula molecular |
C3HKN3O+ |
Peso molecular |
134.16 g/mol |
Nombre IUPAC |
potassium;2-hydroxyiminopropanedinitrile |
InChI |
InChI=1S/C3HN3O.K/c4-1-3(2-5)6-7;/h7H;/q;+1 |
Clave InChI |
KSFLNMVMXODFMG-UHFFFAOYSA-N |
SMILES canónico |
C(#N)C(=NO)C#N.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-hydroxy-N'-[(E)-(5-methylfuran-2-yl)methylidene]-2-phenylacetohydrazide](/img/structure/B14141399.png)




![N-[4-imino-7-(methylsulfanyl)pyrimido[4,5-d]pyrimidin-3(4H)-yl]-4-nitrobenzamide](/img/structure/B14141418.png)


![Benzo[1,3]dioxol-5-yl-thiophen-2-yl-methanone](/img/structure/B14141449.png)
![(E)-1-[3-bromo-2-(prop-2-en-1-yloxy)phenyl]-2-(4-nitrophenyl)diazene](/img/structure/B14141465.png)



![(4-(6-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)(4-morpholino-3-nitrophenyl)methanone](/img/structure/B14141495.png)
